molecular formula C15H22N2O3 B13785958 Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy- CAS No. 92700-22-6

Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy-

Cat. No.: B13785958
CAS No.: 92700-22-6
M. Wt: 278.35 g/mol
InChI Key: KUFRFGBAWQJZBI-UHFFFAOYSA-N
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Description

Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as zinc acetate under microwave irradiation . This method is considered green and efficient, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale acetylation processes using acetic anhydride and aniline derivatives. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The use of advanced catalysts and reaction conditions helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethylcarbamoylmethyl and propoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

92700-22-6

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-(N-acetyl-4-propoxyanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C15H22N2O3/c1-5-10-20-14-8-6-13(7-9-14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3

InChI Key

KUFRFGBAWQJZBI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

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